Barium fluorocitrate

Description

Properties

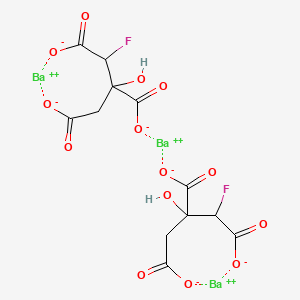

Molecular Formula |

C12H8Ba3F2O14 |

|---|---|

Molecular Weight |

826.2 g/mol |

IUPAC Name |

barium(2+);1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H7FO7.3Ba/c2*7-3(4(10)11)6(14,5(12)13)1-2(8)9;;;/h2*3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |

InChI Key |

APURXEOTVWUMNL-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.[Ba+2].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction with Fluorocitric Acid

Fluorocitric acid reacts with barium hydroxide or barium chloride to form barium fluorocitrate:

This method ensures high purity and is scalable for laboratory use.

Reformatsky Reaction

Ethyl fluoroxalacetate reacts with ethyl bromoacetate in a Reformatsky reaction to yield ethyl fluorocitrate, which is hydrolyzed to fluorocitric acid and converted to its barium salt :

Key Conditions :

-

Acidic hydrolysis (preferred for ester cleavage).

-

Barium chloride addition under heated aqueous conditions.

Biochemical Inhibition Mechanism

This compound disrupts the tricarboxylic acid (TCA) cycle by targeting aconitase , an iron-sulfur enzyme :

Stepwise Reaction Pathway

-

Substrate Conversion :

-

Hydroxide Addition and Fluoride Elimination :

HTn binds tightly to aconitase, halting citrate-isocitrate interconversion.

Experimental Evidence :

-

Fluoride Release : Stoichiometric fluoride ion release confirms mechanism-based inhibition .

-

HPLC Analysis : Identified HTn and α-ketoglutarate as degradation products .

Acid/Base Stability

-

Acidic Conditions : Decomposes to α-ketoglutarate via decarboxylation .

-

Basic Conditions : Stable short-term but degrades upon prolonged exposure.

Thermal Stability

Decomposes above 100°C, releasing CO₂ and forming barium carbonate residues:

Spectroscopic Data

| Technique | Key Findings | Source |

|---|---|---|

| IR Spectroscopy | Peaks at 1650 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-F bond) confirm structure . | |

| NMR | ||

| -NMR signals at δ -120 ppm (fluorine environment). |

X-ray Crystallography

Comparison with Similar Compounds

Sodium Fluorocitrate

Chemical Relationship : Sodium fluorocitrate (Na₃C₆H₄FO₇) is derived from barium fluorocitrate through ion exchange. The replacement of barium with sodium enhances solubility in physiological buffers like cerebrospinal fluid (CSF), making it suitable for in vitro and in vivo studies .

Applications :

- Inhibits glial metabolism by blocking aconitase, thereby disrupting the TCA cycle in astrocytes .

- Reduces long-term potentiation (LTP) in hippocampal slices, with LTP magnitude dropping from 43.0% to 7.9% when co-administered with CB1R inverse agonists . Toxicity: Effective at micromolar concentrations (e.g., 200 µM in CSF ), but higher doses may induce non-specific cellular effects.

Fluorocitric Acid

Chemical Relationship : Fluorocitric acid (C₆H₅FO₇) is the free acid form of fluorocitrate. Unlike its salts, it covalently binds to mitochondrial membrane proteins, irreversibly inhibiting citrate transport. This binding is Mn²⁺-dependent and resistant to chelators like o-phenanthroline .

Applications :

- Selectively inhibits mitochondrial citrate-supported ATP synthesis at 50 pmol/mg protein .

- Reduces synaptic protein expression (e.g., synaptophysin) in retinal glial cells, altering synaptic plasticity .

Toxicity : Causes seizures via Ca²⁺ chelation in the spinal cord, a mechanism shared with EDTA and citric acid .

Fluoroacetate (Compound 1080)

Chemical Relationship : Fluoroacetate (CH₂FCOO⁻) is metabolized into fluorocitrate in eukaryotic cells, acting as a protoxin .

Applications :

- Used to study fluorocitrate’s biosynthesis and TCA cycle disruption .

- Natural source: Produced by plants like Gastrolobium spp. .

Toxicity : Less directly toxic than fluorocitrate; requires metabolic activation to inhibit aconitase .

Comparative Data Table

Key Research Findings

- Neurotoxicity Duality : Fluorocitrate’s toxicity arises from both aconitase inhibition and Ca²⁺ chelation, with the latter mechanism explaining seizures induced by EDTA and citric acid .

- Dose-Dependent Effects : Glial specificity of fluorocitrate is lost at high concentrations, impacting neuronal cells .

- Reversibility : Intracerebral fluorocitrate effects reverse within 24 hours, making it suitable for short-term metabolic studies .

- Synaptic Modulation : Fluorocitrate reduces synaptophysin expression by 50% in retinal outer plexiform layers, implicating glial cells in synaptic regulation .

Preparation Methods

Synthesis of Fluorocitric Acid Precursor

The key intermediate in preparing barium fluorocitrate is fluorocitric acid or its esters, which are then converted to the barium salt. One classical method involves the synthesis of ethyl fluorocitrate via the Reformatsky reaction:

- Reformatsky Reaction: Ethyl fluoroxalacetate reacts with ethyl bromoacetate in the presence of zinc to yield ethyl fluorocitrate with approximately 12–14% yield.

- Hydrolysis: The ethyl fluorocitrate ester undergoes acid hydrolysis (e.g., reflux with 3 N hydrochloric acid for 6 hours) to produce fluorocitric acid, which is extremely hygroscopic and difficult to handle in pure form.

This acid is then converted to the barium salt for ease of handling and stability.

Conversion to this compound Salt

The preparation of this compound from fluorocitric acid involves neutralization and precipitation steps:

- Neutralization: The fluorocitric acid solution is neutralized with sodium hydroxide to reach neutrality.

- Barium Salt Formation: Hot aqueous barium chloride solution is added to the neutralized solution, precipitating this compound.

- Purification: The precipitate is filtered, washed with cold water until free of chloride ions, and then dried under vacuum at approximately 110°C for around 16 hours.

This process yields a this compound salt with elemental analysis consistent with the formula $$ \text{C}6\text{H}4\text{O}_7\text{F} \cdot \frac{3}{2} \text{Ba} $$, confirming the successful preparation of the compound.

Alternative Preparation via Fluoroacetyl Bromide and Cuprous Cyanide

An alternative synthetic route involves the preparation of fluoroacetyl bromide from fluoroacetic acid and phosphorus tribromide, followed by reaction with cuprous cyanide to form intermediates that can be converted to fluorocitrate derivatives. This method is more complex and requires careful control of reaction conditions, including temperature and reagent purity.

Preparation of Fluorocitrate Solutions for Experimental Use

For pharmacological and biochemical experiments, this compound is often prepared as an aqueous solution:

- Stock Solution Preparation: Dissolve 8 mg of this compound salt in 1 mL of 0.1 M hydrochloric acid.

- Barium Precipitation: Add 2–3 drops of 0.1 M sodium sulfate to precipitate barium ions.

- Buffering: Add 2 mL of 0.1 M disodium hydrogen phosphate (Na₂HPO₄).

- Centrifugation: Centrifuge at 1000 × g for 5 minutes to remove precipitates.

- pH Adjustment: Adjust the supernatant to pH 7.4 for physiological compatibility.

- Storage: The solution can be stored at −20 °C and diluted as needed for experimental concentrations (e.g., 50 µM).

This method ensures removal of free barium ions, which are toxic, and provides a stable fluorocitrate solution suitable for biological assays.

Comparative Analysis of Preparation Methods

| Preparation Step | Method Details | Advantages | Limitations |

|---|---|---|---|

| Synthesis of Ethyl Fluorocitrate | Reformatsky reaction between ethyl fluoroxalacetate and ethyl bromoacetate, acid hydrolysis | Established classical method; relatively simple | Low yield (~12–14%); requires long hydrolysis |

| Formation of Barium Salt | Neutralization with NaOH, precipitation with BaCl₂, washing, and drying | Produces stable, handleable salt | Hygroscopic acid precursor; requires careful washing |

| Fluoroacetyl Bromide Route | Preparation from fluoroacetic acid and PBr₃, reaction with cuprous cyanide | Alternative synthetic route | More complex; requires hazardous reagents |

| Preparation of Aqueous Solutions | Dissolution in HCl, barium precipitation with Na₂SO₄, buffering, centrifugation, pH adjustment | Suitable for biological experiments | Requires precise pH control and centrifugation |

Research Findings and Notes

- The infrared spectra of synthetic this compound match those of the natural active fraction isolated by Sir Rudolph Peters, confirming the identity of the synthesized compound.

- The this compound salt is preferred over the free acid due to the latter's extreme hygroscopicity and handling difficulties.

- Pharmacological studies utilize freshly prepared this compound solutions following the described aqueous preparation method to ensure reproducibility and safety.

Summary Table: Preparation Protocol of this compound

| Step | Reagents/Conditions | Duration/Temperature | Outcome |

|---|---|---|---|

| 1. Ethyl fluorocitrate synthesis | Ethyl fluoroxalacetate + ethyl bromoacetate + Zn | Room temperature, reaction time varies | Crude ethyl fluorocitrate ester |

| 2. Hydrolysis of ester | 3 N HCl reflux | 6 hours | Fluorocitric acid (hygroscopic) |

| 3. Neutralization | NaOH to neutrality | Room temperature | Neutral fluorocitrate solution |

| 4. Barium salt precipitation | Hot aqueous BaCl₂ | Immediate precipitation | This compound precipitate |

| 5. Washing and drying | Cold water wash, vacuum drying at 110°C | 16 hours drying | Pure this compound salt |

| 6. Preparation of solution | Dissolve 8 mg salt in 1 mL 0.1 M HCl, add Na₂SO₄, Na₂HPO₄, centrifuge, pH adjust | Minutes to hours | Physiological pH fluorocitrate solution |

Q & A

Q. What are the established methods for synthesizing and purifying barium fluorocitrate, and how can researchers validate its chemical identity?

this compound is typically synthesized by reacting dl-fluorocitric acid with barium salts. A validated protocol involves dissolving dl-fluorocitric acid barium salt in 0.1 M HCl, precipitating Ba²⁺ ions with Na₂SO₄ and Na₂HPO₄, followed by centrifugation and dilution to achieve a 2 mM stock solution . Purification requires repeated centrifugation and filtration to remove residual precipitates. Researchers must confirm identity using nuclear magnetic resonance (NMR) for structural elucidation, liquid chromatography-mass spectrometry (LC-MS) for purity assessment, and X-ray crystallography for stereochemical confirmation .

Q. How does this compound inhibit aconitase in the Krebs cycle, and what experimental models are used to study this mechanism?

this compound acts as a competitive inhibitor of aconitase by mimicking citrate, binding irreversibly to the enzyme’s active site and disrupting the isomerization of citrate to isocitrate. In vitro models include isolated mitochondria treated with 24–60 µM fluorocitrate to measure aconitase activity via spectrophotometric assays monitoring NADH oxidation . Cell-based models (e.g., T-cell lymphoblastic lines like SUP-T1 and JURKAT) are treated with 25–500 µM fluorocitrate for 24–72 hours to assess viability via MTT assays .

Q. What analytical techniques are recommended for characterizing this compound’s enantiomeric purity and stability?

Enantiomeric resolution requires chiral chromatography (e.g., chiral HPLC with amylose-based columns) paired with circular dichroism (CD) spectroscopy. Stability studies under varying pH and temperature conditions should employ LC-MS to detect degradation products and kinetic modeling to calculate half-life. Quantitative ¹⁹F NMR can track fluorine-specific interactions in biological matrices .

Advanced Research Questions

Q. How can quantum mechanics/molecular mechanics (QM/MM) modeling resolve contradictions in stereoselectivity during fluorocitrate synthesis by citrate synthase?

QM/MM simulations (e.g., B3LYP/6-31+G(d)//MM and SCS-MP2/aug-cc-pVDZ//MM) reveal that the preference for (2R,3R)-fluorocitrate over (2S,3R)-fluorocitrate arises from energy differences (~2.3 kcal/mol) in transition states during enolate formation. Researchers should validate computational predictions by comparing enantiomer ratios (via chiral HPLC) in enzymatic assays using fluoroacetyl-CoA and citrate synthase . Discrepancies between in silico and experimental yields may necessitate re-evaluation of active-site protonation states or solvent effects .

Q. What experimental design considerations are critical when translating in vitro fluorocitrate findings to in vivo tumor models?

Key factors include:

- Dosing : In vivo efficacy requires 60 mg/kg fluorocitrate administered intraperitoneally 5×/week, adjusted for bioavailability and tissue distribution .

- Controls : Use vehicle (NaCl/Na₂HPO₄, pH 6.68) and fluoroacetate-treated cohorts to distinguish fluorocitrate-specific effects.

- Endpoint assays : Measure tumor volume (caliper), aconitase activity (mitochondrial lysates), and histopathology (hematoxylin/eosin staining) .

- ACO1 modulation : Overexpress or silence ACO1 in xenografts to confirm its role in fluorocitrate sensitivity .

Q. How can researchers address discrepancies in fluorocitrate’s cytotoxicity across cell lines with varying ACO1 expression levels?

Contradictions arise when cell lines with high ACO1 (e.g., JURKAT) show resistance, while low-ACO1 lines (e.g., SUP-T1) are sensitive. To resolve this:

Q. What methodological safeguards are needed when interpreting fluorocitrate’s off-target effects in glial cells?

Fluorocitrate preferentially accumulates in astrocytes, potentially confounding neurological studies. Mitigate this by:

- Including fluoroacetate controls to differentiate fluorocitrate-specific inhibition.

- Using cell-type-specific markers (e.g., GFAP for astrocytes) in immunofluorescence.

- Validating aconitase inhibition via mitochondrial respirometry and ATP quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.